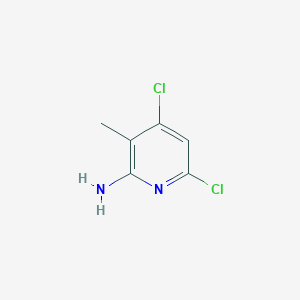

4,6-Dichloro-3-methylpyridin-2-amine

描述

4,6-Dichloro-3-methylpyridin-2-amine is a halogenated pyridine derivative characterized by chlorine substituents at positions 4 and 6, a methyl group at position 3, and an amine group at position 2.

Pyridine derivatives like this are valued for their aromatic stability and ability to participate in hydrogen bonding and π-π interactions, which are critical for molecular recognition in drug design.

属性

分子式 |

C6H6Cl2N2 |

|---|---|

分子量 |

177.03 g/mol |

IUPAC 名称 |

4,6-dichloro-3-methylpyridin-2-amine |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(7)2-5(8)10-6(3)9/h2H,1H3,(H2,9,10) |

InChI 键 |

HHBZYIVJWOUZTF-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=C(C=C1Cl)Cl)N |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of an amino group at the 2-position of a 4,6-dichloro-3-methylpyridine precursor. This can be achieved through various routes, including nucleophilic aromatic substitution, reduction of nitro precursors, or hydrazine-mediated amination.

Method 1: Nucleophilic Aromatic Substitution Using Hydrazine Hydrate

A prominent method involves the reaction of 4,6-dichloro-3-methylpyridine derivatives with hydrazine hydrate under controlled conditions to substitute the chlorine at the 2-position with an amino group. This process is outlined in patent US20060047124A1, which describes preparing 2-aminopyridine derivatives via hydrazine monohydrate in the presence of solvents such as ethanol or water, sometimes with catalysts like Raney nickel or zinc to facilitate hydrogenation and amination steps.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 4,6-Dichloro-3-methylpyridine |

| Aminating agent | Hydrazine hydrate |

| Solvent | Ethanol, water, or mixed solvents |

| Catalyst (optional) | Raney nickel, zinc |

| Temperature | 50–120 °C |

| Reaction time | 3–12 hours |

| Yield | 70–85% |

This method benefits from mild reaction conditions, relatively high yields, and the use of readily available reagents. The reaction proceeds via nucleophilic attack of hydrazine on the chlorinated pyridine ring, followed by elimination of chloride and formation of the amino-substituted product.

Method 2: Reduction of Nitro Precursors

An alternative approach involves first synthesizing 4,6-dichloro-3-methyl-2-nitropyridine, followed by catalytic hydrogenation or chemical reduction to the corresponding amine. Catalysts such as Raney nickel or palladium on carbon are commonly employed under hydrogen atmosphere.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 4,6-Dichloro-3-methyl-2-nitropyridine |

| Reducing agent | Hydrogen gas or chemical reductants |

| Catalyst | Raney nickel, Pd/C |

| Solvent | Alcohols (methanol, ethanol) or ethyl acetate |

| Temperature | Room temperature to 80 °C |

| Reaction time | 2–8 hours |

| Yield | 75–90% |

This method offers high purity of the amine product but requires an additional nitration step and handling of potentially hazardous nitro compounds.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Hydrazine hydrate substitution | Mild conditions, simple operation | Requires careful handling of hydrazine | 70–85 |

| Nitro reduction | High purity product, well-established | Multi-step process, handling nitro compounds | 75–90 |

| Sodium dithionite reduction | Mild, inexpensive reagents, industrially scalable | Less documented for this exact compound | N/A |

Research Data and Characterization

- Yields: The hydrazine substitution method typically yields 70–85% of the target amine, while reduction of nitro precursors can achieve yields up to 90% under optimized conditions.

- Purity: Products are characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.

- Reaction Times: Vary between 3 to 12 hours depending on method and conditions.

化学反应分析

Types of Reactions

4,6-Dichloro-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules .

科学研究应用

4,6-Dichloro-3-methylpyridin-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals .

作用机制

The mechanism of action of 4,6-Dichloro-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural Analogues in Pyridine and Pyrimidine Families

The following table summarizes key structural and physicochemical properties of 4,6-Dichloro-3-methylpyridin-2-amine and related compounds:

Key Observations:

Heterocycle Differences : Pyridine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyrimidines due to differences in aromaticity and nitrogen atom positions. Pyrimidines (e.g., B6 ) often serve as bioisosteres for pyridines in drug design but may alter solubility and metabolic stability.

Methoxy groups (e.g., in 4,6-Dichloro-5-methoxypyrimidine ) enhance polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.

Synthetic Yields : Pyrimidine derivatives like B6 are synthesized in high yields (81%), suggesting efficient protocols that could be adapted for pyridine analogues.

Physicochemical and Spectroscopic Properties

- Melting Points : Pyrimidine derivatives generally exhibit higher melting points (e.g., 313–315°C for 4,6-Dichloro-5-methoxypyrimidine ) compared to pyridines, likely due to stronger intermolecular interactions (e.g., hydrogen bonding and halogen packing).

- NMR Data : For B6 , the ^1H NMR spectrum shows resonances for the amine (δ 7.50 ppm) and alkyne protons (δ 3.52 and 2.96 ppm), while ^13C NMR confirms the aromatic and alkyne carbons. Similar analysis for the target compound would require experimental validation.

常见问题

Q. What are the optimal synthetic routes for 4,6-dichloro-3-methylpyridin-2-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves halogenation and functional group substitution on pyridine scaffolds. A common approach is the nucleophilic substitution of 4,6-dihydroxy-3-methylpyridin-2-amine with phosphorus oxychloride (POCl₃) under reflux, followed by purification via recrystallization . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Controlled heating (80–100°C) minimizes side reactions like over-chlorination.

- Catalysts : Lewis acids (e.g., AlCl₃) can accelerate substitution but may complicate purification.

Data from Analogous Systems : - In a related compound (5-allyl-4,6-dichloropyrimidin-2-amine), yields of 81% were achieved using DMSO-d6 as a solvent and optimizing stoichiometry .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy :

- Elemental Analysis : Verify C, H, N, and Cl percentages (e.g., theoretical Cl content: ~35%) .

- Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z 201–203 for dichloro analogs) .

Q. What solvent systems are recommended for recrystallizing this compound?

Methodological Answer: Use mixed solvents to balance solubility and polarity:

- Ethanol/Water : Effective for removing unreacted starting materials.

- Diethyl Ether/Hexane : Ideal for rapid crystallization of hydrophobic analogs.

- DMSO-d6 : Useful for NMR-grade crystals but requires careful drying .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The methyl group at position 3 introduces steric hindrance, while chlorine atoms at positions 4 and 6 activate the pyridine ring toward electrophilic substitution. For Suzuki-Miyaura coupling:

- Catalyst Selection : Pd(OAc)₂ with Xantphos ligands improves efficiency for bulky substrates .

- Base Optimization : t-BuONa enhances transmetalation but may deprotonate NH₂; Cs₂CO₃ is a milder alternative .

Case Study :

In 6-chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine synthesis, Pd-catalyzed coupling achieved 22% yield despite steric challenges .

Q. What computational methods are suitable for predicting the hydrogen-bonding network in this compound crystals?

Methodological Answer: Combine density functional theory (DFT) and graph-set analysis:

- *DFT (B3LYP/6-31G)**: Predicts preferred hydrogen-bond donors (NH₂) and acceptors (Cl, pyridine N) .

- Graph-Set Analysis : Classifies motifs (e.g., R₂²(8) rings for NH₂···Cl interactions) to guide crystallization strategies .

Experimental Validation :

X-ray crystallography using SHELXL (via SHELX suite) resolves H-bond patterns and unit-cell parameters .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).

- Structural Analog Comparison : Compare with 4-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, noting substituent effects on target binding .

- Assay Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。